molecular formula C13H16N2O3 B019583 Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate CAS No. 100616-09-9

Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate

Cat. No.: B019583
CAS No.: 100616-09-9
M. Wt: 248.28 g/mol
InChI Key: ATDUMDBRIKHOSH-UHFFFAOYSA-N
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Description

Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of an ethyl ester group, a tert-butyl group, a cyano group, and a hydroxy group attached to an isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate typically involves multi-step organic reactions. One common method starts with the preparation of the isonicotinic acid derivative, followed by the introduction of the tert-butyl group through alkylation reactions. The cyano group is then introduced via nucleophilic substitution, and the hydroxy group is added through selective hydroxylation. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to form an amine group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often involve the use of strong bases or acids as catalysts.

Major Products

    Oxidation: Formation of ethyl 6-(tert-butyl)-3-cyano-2-oxoisonicotinate.

    Reduction: Formation of ethyl 6-(tert-butyl)-3-amino-2-hydroxyisonicotinate.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-(tert-butyl)-3-amino-2-hydroxyisonicotinate: Similar structure but with an amino group instead of a cyano group.

    Ethyl 6-(tert-butyl)-3-cyano-2-oxoisonicotinate: Similar structure but with a carbonyl group instead of a hydroxy group.

    Ethyl 6-(tert-butyl)-3-cyano-2-methoxyisonicotinate: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 6-tert-butyl-3-cyano-2-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-5-18-12(17)8-6-10(13(2,3)4)15-11(16)9(8)7-14/h6H,5H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDUMDBRIKHOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC(=C1)C(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381849
Record name Ethyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100616-09-9
Record name Ethyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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